
1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Synthesis and Biological Evaluation : A series of derivatives, including 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea, were synthesized and showed broad-spectrum antimicrobial activity against microorganisms like Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing antimicrobial agents (Buha et al., 2012).
Anticancer Activity
Antiproliferative Effects Against Cancer Cell Lines : A related compound, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, was designed and showed significant antiproliferative effects on cancer cell lines like A549 and HCT-116. This highlights the potential for applications in cancer treatment (Feng et al., 2020).
Design and Synthesis of Antiproliferative Agents : Another study focused on designing 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives as antiproliferative agents. Compounds demonstrated significant anticancer activity, suggesting these derivatives as promising candidates for anticancer drug development (Zhang et al., 2019).
Synthesis and Characterization
Synthesis Under Microwave Irradiation : A study outlined the synthesis of 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas using microwave irradiation. This efficient method suggests potential applications in rapid and eco-friendly synthesis of related compounds (Li & Chen, 2008).
New Substituted Triazoles Synthesis : The synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, including compounds with pyridin-4-yl and 1,3,4-oxadiazol-2-yl groups, was explored for their antimicrobial activities. This further emphasizes the diverse synthesis potential of related compounds (Bayrak et al., 2009).
Additional Applications
Photoluminescence Properties : A study on Hg(II) and Ni(II) complexes containing pyridyl and oxadiazole thione demonstrated that these complexes are fluorescent materials, indicating potential applications in materials science (Bharti et al., 2013).
Novel Anticancer Agents : Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents revealed that these compounds exhibited moderate cytotoxicity against breast cancer cell lines, indicating a potential role in cancer therapy (Redda & Gangapuram, 2007).
properties
IUPAC Name |
1-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-20(22-13-16-5-3-11-28-16)23-17-6-2-1-4-15(17)12-18-24-19(25-27-18)14-7-9-21-10-8-14/h1-11H,12-13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REANLZZAJILUDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=NC=C3)NC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

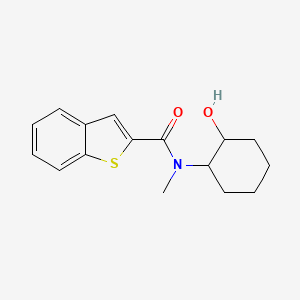

![3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2466576.png)
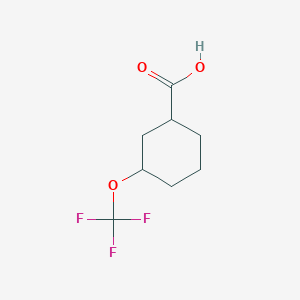
![N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2466579.png)

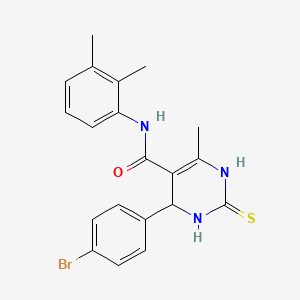

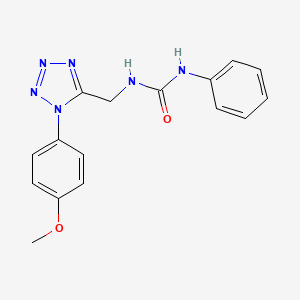
![N-methyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2466587.png)

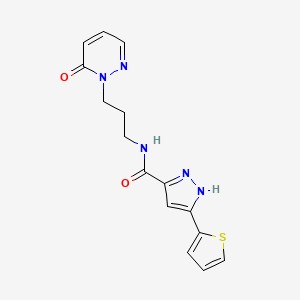
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2466590.png)
